REACTION_CXSMILES
|
[N+:1]([C:4]1[C:5]([N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)=[N:6][CH:7]=[C:8]([N:10]2[CH2:15][CH2:14][S:13][CH2:12][CH2:11]2)[CH:9]=1)([O-])=O>CO.[Pd]>[O:19]1[CH2:20][CH2:21][N:16]([C:5]2[C:4]([NH2:1])=[CH:9][C:8]([N:10]3[CH2:15][CH2:14][S:13][CH2:12][CH2:11]3)=[CH:7][N:6]=2)[CH2:17][CH2:18]1
|
Name
|
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C(=NC=C(C1)N1CCSCC1)N1CCOCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)C1=NC=C(C=C1N)N1CCSCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |